molecular formula C7H9BO3S B1272689 (2-(Methylsulfinyl)phenyl)boronic acid CAS No. 850567-97-4

(2-(Methylsulfinyl)phenyl)boronic acid

Cat. No. B1272689
CAS RN: 850567-97-4
M. Wt: 184.03 g/mol
InChI Key: PHORKVSBWZGTEX-UHFFFAOYSA-N
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Description

“(2-(Methylsulfinyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C7H9BO3S . It is also known by other names such as “(2-methylsulfinylphenyl)boronic acid” and "2-Methylsulfinylphenylboronic acid" .


Molecular Structure Analysis

The molecular structure of “(2-(Methylsulfinyl)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and a methylsulfinyl group . The exact mass of the molecule is 184.0365455 g/mol .


Chemical Reactions Analysis

Boronic acids, including “(2-(Methylsulfinyl)phenyl)boronic acid”, are known for their versatile reactivity, stability, and low toxicity . They are used in various chemical reactions such as the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation .


Physical And Chemical Properties Analysis

“(2-(Methylsulfinyl)phenyl)boronic acid” has a molecular weight of 184.03 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The molecule has a rotatable bond count of 2 .

Scientific Research Applications

Sensing Applications

Boronic acids, including 2-(Methylsulfinyl)phenylboronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions lead to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can involve the use of boronic acids to label specific biological molecules for further study.

Protein Manipulation and Modification

Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . This can involve the use of boronic acids to modify proteins in a specific way, potentially altering their function or interactions with other molecules.

Separation Technologies

Boronic acids have been used in separation technologies . This can involve the use of boronic acids to separate specific types of molecules from a mixture, based on their interactions with the boronic acid.

Development of Therapeutics

Boronic acids are also used in the development of therapeutics . This can involve the use of boronic acids in the creation of new drugs or treatments for various diseases.

Electrophoresis of Glycated Molecules

Boronic acids have been used for electrophoresis of glycated molecules . They were also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Mechanism of Action

Boronic acids are investigated as reversible covalent inhibitors . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Safety and Hazards

As per the safety data sheet, “(2-(Methylsulfinyl)phenyl)boronic acid” is harmful if swallowed . It is advised not to eat, drink, or smoke when using this product . In case of inhalation, skin contact, or eye contact, medical attention should be sought .

Future Directions

Boronic acids, including “(2-(Methylsulfinyl)phenyl)boronic acid”, are increasingly being seen in approved drugs . Given their importance in synthetic chemistry and their potential in drug design, the relevance of extending the studies with boronic acids in medicinal chemistry is reinforced . This could lead to the discovery of new promising drugs in the future .

properties

IUPAC Name

(2-methylsulfinylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHORKVSBWZGTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1S(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378528
Record name [2-(Methanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Methylsulfinyl)phenyl)boronic acid

CAS RN

850567-97-4
Record name B-[2-(Methylsulfinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulfinyl)phenylboronic acid
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